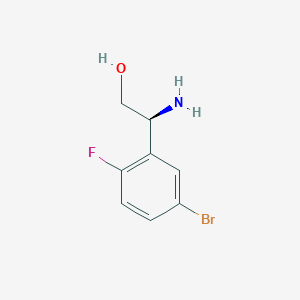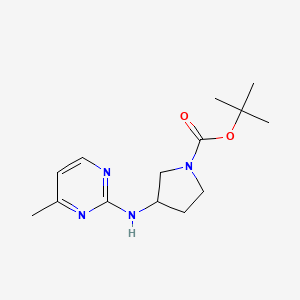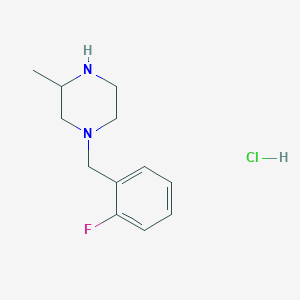
(2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2-chlorobenzyl group and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and pyrrolidine.
Reaction Conditions: The 2-chlorobenzyl chloride is reacted with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Formation of the Intermediate: This reaction forms (2-Chloro-benzyl)-pyrrolidine as an intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield (2-Chloro-benzyl)-pyrrolidin-3-yl-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, forming various derivatives.
Condensation Reactions: The amine group can also engage in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Carbonyl compounds like aldehydes or ketones in the presence of acid or base catalysts.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the amine group, such as nitroso or nitro derivatives.
Reduction Products: Reduced forms of the amine group, such as primary or secondary amines.
Condensation Products: Imines or amides formed from reactions with carbonyl compounds.
Aplicaciones Científicas De Investigación
(2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in biological pathways.
Comparación Con Compuestos Similares
(2-Chloro-benzyl)-pyrrolidine: Lacks the amine group, making it less versatile in reactions involving amination.
(2-Chloro-benzyl)-morpholine: Contains a morpholine ring instead of a pyrrolidine ring, which can affect its binding properties and reactivity.
(2-Chloro-benzyl)-piperidine: Features a piperidine ring, which may alter its pharmacological profile compared to the pyrrolidine analog.
Uniqueness: (2-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is unique due to the presence of both the 2-chlorobenzyl group and the pyrrolidine ring, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10;/h1-4,10,13-14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBVOUSTHVDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol](/img/structure/B7897703.png)








![[1-(4-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7897778.png)
